molecular formula C13H15NO4 B2596489 N-(furan-3-ylmethyl)-N-(2-methoxyethyl)furan-2-carboxamide CAS No. 1421496-65-2

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)furan-2-carboxamide

Cat. No.: B2596489
CAS No.: 1421496-65-2
M. Wt: 249.266
InChI Key: LGJKQCUHRUHATC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)furan-2-carboxamide is an organic compound that belongs to the class of amides. This compound features a furan ring, which is a five-membered aromatic ring with one oxygen atom, and a carboxamide group. The presence of the furan ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with an appropriate amine. The reaction can be carried out under mild conditions using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carboxamide group can be reduced to form amines or other reduced products.

    Substitution: The hydrogen atoms on the furan ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carboxamide group may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The furan ring and carboxamide group can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with proteins, enzymes, or receptors. These interactions can modulate the activity of the target molecules and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-N-(2-methoxyethyl)furan-2-carboxamide
  • N-(furan-3-ylmethyl)-N-(2-ethoxyethyl)furan-2-carboxamide
  • N-(furan-3-ylmethyl)-N-(2-methoxyethyl)thiophene-2-carboxamide

Uniqueness

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)furan-2-carboxamide is unique due to the specific substitution pattern on the furan ring and the presence of the methoxyethyl group

Properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-16-8-5-14(9-11-4-7-17-10-11)13(15)12-3-2-6-18-12/h2-4,6-7,10H,5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJKQCUHRUHATC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=COC=C1)C(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.